
三甲基(苯基)硅烷
描述
Trimethyl(phenyl)silane, also known as (Trimethylsilyl)benzene or Phenyltrimethylsilane, is an organosilicon compound . It has the linear formula C6H5Si(CH3)3 .
Synthesis Analysis
Trimethyl(phenyl)silane can be synthesized from Si(OEt)4 in two steps. In the first step, phenylmagnesium bromide is added to form Ph−Si(OEt)3 via a Grignard reaction. The resulting Ph−Si(OEt)3 product is then reduced with LiAlH4 to afford phenylsilane .Molecular Structure Analysis
The molecular weight of Trimethyl(phenyl)silane is 150.29 . The IUPAC Standard InChI is InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 .Chemical Reactions Analysis
The Si-H bond in Trimethyl(phenyl)silane is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature .Physical And Chemical Properties Analysis
Trimethyl(phenyl)silane is a liquid with a refractive index of n20/D 1.491 (lit.) . It has a boiling point of 168-170 °C (lit.) and a density of 0.873 g/mL at 25 °C (lit.) .科学研究应用
1. 在化学气相沉积工艺中的应用
三甲基(苯基)硅烷 (PhSiMe3) 被用作化学气相沉积 (CVD) 工艺中的前驱体。它的合成和提纯方法可以实现高产率生产。该化合物表现出足够的挥发性和热稳定性,使其适用于 CVD 工艺。特别是,它用于生产氢化碳化硅的介电薄膜,这是一种在各种电子和工业应用中至关重要的材料。已经研究了惰性气氛下 PhSiMe3 的热分析行为,并采用热力学建模来确定薄膜沉积的最佳条件 (Ermakova 等人,2015 年)。
2. 硅碳键合的研究
涉及三甲基(苯基)硅烷的研究提供了对硅原子和碳原子之间键合相互作用的见解。使用三甲基(苯乙炔基)硅烷进行的 13C 傅立叶变换 (FT) 核磁共振研究揭示了键合碳和硅原子之间 π 键合或等效相互作用的证据。这项研究有助于更深入地了解硅碳键的化学性质,这在有机硅化学中至关重要 (Levy、White 和 Cargioli,1972 年)。
3. 有机硅化合物的合成
三甲基(苯基)硅烷参与各种有机硅化合物的合成。例如,已经检查了它的热性能以及其他挥发性有机硅化合物。对这些化合物的热稳定性和蒸汽压的研究有助于有机硅化学的更广泛领域,该领域在材料科学、药物和工业过程中有许多应用 (Ermakova 等人,2016 年)。
4. 电合成应用
包括三甲基(苯基)硅烷在内的芳基三甲基硅烷的电化学还原为合成甲硅烷基取代的环己-1,4-二烯提供了一条便捷的途径。这种利用桦式还原机理的方法对电合成领域具有影响,为生成结构多样的有机硅化合物提供了有效的途径 (Eaborn、Jackson 和 Pearce,1974 年)。
5. 抑制铜腐蚀
与三甲基(苯基)硅烷相关的化合物苯基三甲氧基硅烷已被评估其抑制铜腐蚀的潜力。对铜表面硅烷涂层的研究在材料科学中具有重要意义,特别是在保护金属免受腐蚀方面,这对于维持各种行业中金属部件的完整性和使用寿命至关重要 (Zucchi、Grassi、Frignani 和 Trabanelli,2004 年)。
作用机制
安全和危害
Trimethyl(phenyl)silane is classified as a flammable liquid (Category 3), H226, and can cause serious eye damage (Category 1), H318 . It may also cause long-lasting harmful effects to aquatic life (Category 4), H413 . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
属性
IUPAC Name |
trimethyl(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSUVJPEQYUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061109 | |
| Record name | Phenyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltrimethylsilane | |
CAS RN |
768-32-1 | |
| Record name | (Trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX1SG1Q5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of trimethyl(phenyl)silane in synthetic chemistry?
A1: Trimethyl(phenyl)silane serves as a valuable reagent in organic synthesis, primarily in the preparation of silyl-substituted cyclohexa-1,4-dienes through electrochemical reduction. This reaction follows a Birch-type reduction mechanism. []
Q2: How does the electrochemical reduction of trimethyl(phenyl)silane proceed?
A2: Electrochemical reduction of trimethyl(phenyl)silane typically yields cyclohexa-2,5-dienyltrimethylsilane in good yield (79%). [] The reaction is believed to proceed through a Birch-type reduction mechanism, where electrons are sequentially added to the aromatic ring, leading to the formation of the diene product.
Q3: What role does trimethyl(phenyl)silane play in Friedel-Crafts C(sp2)-H methylation?
A3: Trimethyl(phenyl)silane acts as a crucial additive in a catalytic protocol for Friedel-Crafts C(sp2)-H methylation of arenes with methanol. [] It facilitates the regeneration of silylated methyloxonium ions, which are the active methylating agents in this reaction. The process involves protodesilylation of trimethyl(phenyl)silane by the Brønsted acidic Wheland intermediate, releasing a silylium ion.
Q4: Can trimethyl(phenyl)silane participate in C-H activation reactions?
A4: Yes, when co-condensed with lithium atoms at 77 K in the presence of THF, trimethyl(phenyl)silane undergoes C-H bond activation. [] This reaction leads to the formation of the corresponding aryllithium compound and coupling products of substituted phenyl radicals.
Q5: What spectroscopic techniques are commonly used to characterize trimethyl(phenyl)silane?
A5: Trimethyl(phenyl)silane can be characterized using a variety of spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule, respectively.
Q6: How does the structure of trimethyl(phenyl)silane influence its reactivity with lithium atoms?
A6: The +I (electron-donating) effect of the trimethylsilyl group in trimethyl(phenyl)silane plays a crucial role in its reactivity with lithium atoms. [] DFT calculations suggest that π- and σ-complexes form between lithium clusters and the aromatic ring of trimethyl(phenyl)silane, facilitating C-H activation.
Q7: What are the potential applications of trimethyl(phenyl)silane in material science?
A7: Trimethyl(phenyl)silane shows promise as a precursor for the chemical vapor deposition (CVD) of hydrogenated silicon carbide (SiCx:H) films. [, ] Its volatility and thermal stability make it suitable for use in CVD processes to produce dielectric films.
Q8: Has the use of trimethyl(phenyl)silane in plasmon waveguide resonance Raman spectroscopy been explored?
A8: Yes, trimethyl(phenyl)silane monolayers have been studied using plasmon waveguide resonance (PWR) Raman spectroscopy. [] This technique allows for enhanced surface sensitivity and signal compared to traditional Raman spectroscopy, enabling the detection of even monolayer-level species.
Q9: What is known about the thermal properties of trimethyl(phenyl)silane?
A9: Trimethyl(phenyl)silane exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition. [] Thermogravimetric analysis and tensimetric studies can provide insights into its thermal behavior and decomposition pathways.
Q10: Are there alternative synthetic routes to 3-(trimethylsilyl)-1,4-cyclohexadiene besides using trimethyl(phenyl)silane?
A10: Yes, 3-(trimethylsilyl)-1,4-cyclohexadiene can also be prepared by reacting trimethylchlorosilane with cyclohexa-2,5-dienyl lithium. [] This approach provides an alternative to the electrochemical reduction of trimethyl(phenyl)silane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


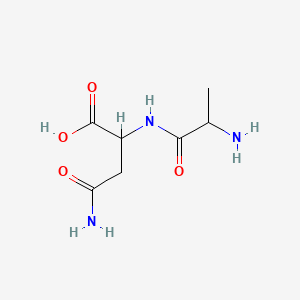

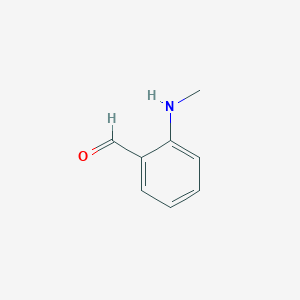
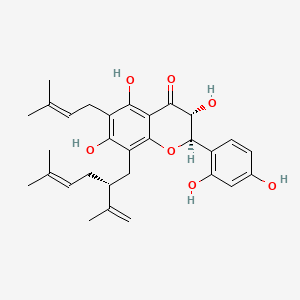





![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

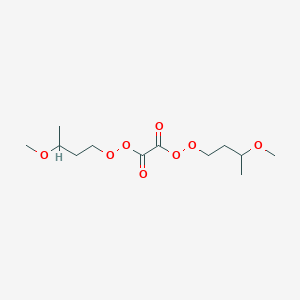
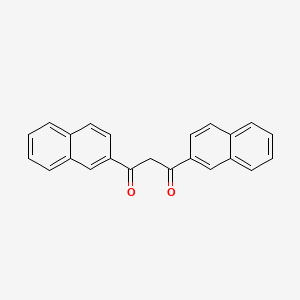
![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)